1-(Azetidin-1-yl)propan-2-ol 1-(Azetidin-1-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520073
InChI: InChI=1S/C6H13NO/c1-6(8)5-7-3-2-4-7/h6,8H,2-5H2,1H3
SMILES: CC(CN1CCC1)O
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

1-(Azetidin-1-yl)propan-2-ol

CAS No.:

Cat. No.: VC13520073

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-1-yl)propan-2-ol -

Specification

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name 1-(azetidin-1-yl)propan-2-ol
Standard InChI InChI=1S/C6H13NO/c1-6(8)5-7-3-2-4-7/h6,8H,2-5H2,1H3
Standard InChI Key BSMKNOGJFGNFDB-UHFFFAOYSA-N
SMILES CC(CN1CCC1)O
Canonical SMILES CC(CN1CCC1)O

Introduction

Structural and Molecular Analysis

Molecular Architecture

1-(Azetidin-1-yl)propan-2-ol (C₆H₁₃NO) consists of an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) bonded to a propan-2-ol group. The hydroxyl group occupies the secondary carbon of the propane chain, distinguishing it from isomers like 3-(azetidin-1-yl)propan-1-ol. Key structural features include:

PropertyValue
Molecular FormulaC₆H₁₃NO
Molecular Weight115.18 g/mol
IUPAC Name1-(azetidin-1-yl)propan-2-ol
Functional GroupsAzetidine ring, secondary alcohol

The azetidine ring introduces significant ring strain due to its small size, which enhances reactivity in ring-opening and substitution reactions . The secondary alcohol group enables participation in hydrogen bonding and oxidation reactions, potentially forming ketones or participating in esterification.

Spectroscopic and Computational Data

While experimental data for 1-(azetidin-1-yl)propan-2-ol are unavailable, analogs like 2-[3-(propan-2-yl)azetidin-1-yl]ethan-1-ol (CID 84020749) offer predictive benchmarks. For instance, collision cross-section (CCS) values for [M+H]+ adducts in similar compounds range from 133.1 to 138.7 Ų . Density functional theory (DFT) simulations could further predict bond angles, dipole moments, and electronic properties specific to this compound.

Synthesis and Manufacturing Approaches

Alkylation of Azetidine

The most plausible route involves alkylating azetidine with epichlorohydrin or its derivatives. This method aligns with patented protocols for synthesizing azetidine alcohols :

  • Reaction Mechanism: Nucleophilic attack by azetidine’s nitrogen on a halogenated propane derivative (e.g., 1-chloro-2-propanol) under basic conditions.

  • Optimization Parameters:

    • Solvent: Polar aprotic solvents (e.g., DMF, THF) to stabilize transition states .

    • Temperature: 60–80°C to balance reaction rate and byproduct formation.

    • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .

Alternative Pathways

  • Reductive Amination: Condensation of azetidine with ketones (e.g., hydroxyacetone) followed by hydrogenation.

  • Hydrogenolysis: Cleavage of protective groups (e.g., benzyl) from intermediates like N-protected azetidinylpropanols, as described in US4966979A .

Industrial Scalability Challenges

  • Ring Strain Management: Azetidine’s instability necessitates inert atmospheres and low-temperature processing .

  • Purification: Distillation or chromatography required to isolate the product from diastereomers or oligomeric byproducts.

Physicochemical Properties

Predicted Properties

PropertyValueMethod
Boiling Point180–190°C (est.)Joback method
LogP (Octanol-Water)0.45 ± 0.30ACD/Labs prediction
Aqueous Solubility50–100 mg/mL (25°C)Quantitative Structure-Property Relationship (QSPR)

The secondary alcohol group enhances water solubility compared to non-hydroxylated azetidines, while the azetidine ring contributes to moderate lipophilicity .

Stability Profile

  • Thermal Stability: Prone to decomposition above 200°C due to ring strain .

  • Oxidative Sensitivity: The hydroxyl group may oxidize to a ketone under strong oxidizing conditions (e.g., KMnO₄).

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The azetidine nitrogen can undergo alkylation or acylation, enabling the synthesis of quaternary ammonium salts or amides. For example:
1-(Azetidin-1-yl)propan-2-ol+CH₃IN-Methylazetidinium iodide\text{1-(Azetidin-1-yl)propan-2-ol} + \text{CH₃I} \rightarrow \text{N-Methylazetidinium iodide}

Oxidation Reactions

Controlled oxidation of the alcohol group yields 1-(azetidin-1-yl)propan-2-one, a ketone derivative with potential as a chiral building block:
1-(Azetidin-1-yl)propan-2-olCrO₃1-(azetidin-1-yl)propan-2-one\text{1-(Azetidin-1-yl)propan-2-ol} \xrightarrow{\text{CrO₃}} \text{1-(azetidin-1-yl)propan-2-one}

Ring-Opening Polymerization

Under acidic conditions, the azetidine ring may open to form polyamines, though this pathway is less explored for hydroxylated derivatives .

Applications in Medicinal Chemistry

Kinase Inhibitor Intermediates

Azetidine alcohols serve as key intermediates in kinase inhibitor synthesis. For example, 2-azetidin-3-yl-propan-2-ol (CAS 1357923-33-1) is utilized in fused pyrimidine compounds targeting PI3K and anaplastic lymphoma kinase (ALK) . The hydroxyl group in 1-(azetidin-1-yl)propan-2-ol could similarly anchor pharmacophores or modulate solubility in drug candidates.

Antibacterial and Anticancer Prospects

Azetidine derivatives exhibit antimicrobial activity by disrupting cell wall synthesis in Gram-positive bacteria. Molecular docking studies suggest that the hydroxyl group could enhance binding to bacterial transpeptidases. In oncology, azetidine-containing compounds interfere with DNA repair mechanisms, though specific data for this analog are pending .

Challenges and Future Directions

Knowledge Gaps

  • Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.

  • Stereochemical Effects: The impact of chirality (if present) on biological activity is unknown.

Research Priorities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access optically pure forms.

  • Structure-Activity Relationships (SAR): Systematic modification of the alcohol and azetidine moieties to optimize drug-like properties.

  • In Vivo Studies: Evaluating pharmacokinetics and efficacy in disease models.

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